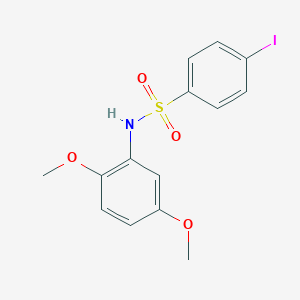
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as DIPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DIPEB is a sulfonamide derivative that has been synthesized through various methods.
作用机制
The mechanism of action of DIPEB is not fully understood, but it is believed to act as an antagonist for the 5-HT2A and sigma-1 receptors. It has also been shown to bind to proteins containing free thiols, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
DIPEB has been shown to have no significant effects on the cardiovascular system or respiratory system. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of DIPEB.
实验室实验的优点和局限性
One advantage of DIPEB is its high selectivity for the 5-HT2A and sigma-1 receptors, making it a useful tool for the imaging and study of these receptors. Additionally, its fluorescent properties make it a useful probe for the detection of thiols in biological samples. However, one limitation of DIPEB is its limited solubility in water, which may affect its use in certain experiments.
未来方向
For the use of DIPEB in scientific research include the development of new synthesis methods to improve yield and purity, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DIPEB.
合成方法
The synthesis of DIPEB has been achieved through various methods, including the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base or through the reaction of 4-iodobenzenesulfonyl chloride with 2,5-dimethoxyaniline followed by the reaction with ammonia. These methods have resulted in the production of DIPEB with high yields and purity.
科学研究应用
DIPEB has been used in various scientific research applications, including as a ligand for the imaging of serotonin 5-HT2A receptors in the brain. It has also been used as a radioligand for the imaging of sigma-1 receptors in the brain. Additionally, DIPEB has been used as a fluorescent probe for the detection of thiols in biological samples.
属性
分子式 |
C14H14INO4S |
|---|---|
分子量 |
419.24 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H14INO4S/c1-19-11-5-8-14(20-2)13(9-11)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 |
InChI 键 |
NWODJUKJHSULQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![N-(2,5-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285836.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)



